

Technical Guide: Physicochemical Properties of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate**, a heterocyclic compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities.

Core Physicochemical Data

The fundamental physical properties of **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate** are summarized in the table below. These values are critical for its handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	175203-82-4	
Molecular Formula	C12H10F3NO3	[1][2]
Molecular Weight	273.21 g/mol	[1][2]
Melting Point	144 °C	[1]
Boiling Point	339.9 ± 37.0 °C (Predicted)	[1]
Density	1.389 ± 0.06 g/cm ³ (Predicted)	[1][3]
Solubility	Very slightly soluble (0.11 g/L at 25 °C) (Calculated)	[3]
Storage Temperature	2-8°C	[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not readily available in the public domain. The following are generalized, standard laboratory procedures for determining the key physical properties of a solid organic compound like **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle
- Sample of **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate**

Procedure:

- **Sample Preparation:** A small amount of the crystalline sample is finely ground using a mortar and pestle to ensure uniform heat distribution.
- **Capillary Tube Loading:** The open end of a capillary tube is tapped into the ground sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
- **Apparatus Setup:** The loaded capillary tube is placed in the heating block of the melting point apparatus.
- **Heating and Observation:**
 - The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (144 °C).
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The sample is observed through the magnifying lens.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the concentration of a saturated solution of the compound in water.

Apparatus:

- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature shaker bath

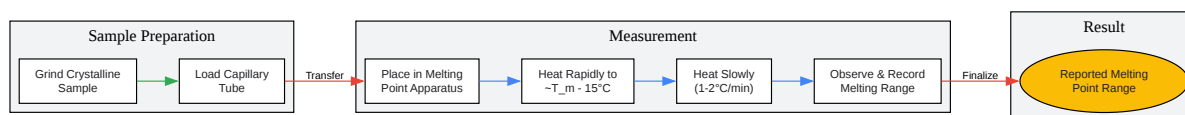
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Deionized water

Procedure:

- **Sample Preparation:** An excess amount of **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate** is added to a series of vials.
- **Equilibration:** A known volume of deionized water is added to each vial. The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C). The samples are agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.
- **Phase Separation:** After equilibration, the vials are removed from the shaker. The suspensions are centrifuged at high speed to pellet the undissolved solid.
- **Sample Analysis:**
 - A carefully measured aliquot of the clear supernatant is withdrawn and diluted with a suitable solvent.
 - The concentration of the dissolved compound in the diluted sample is determined using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/L or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound.



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Caption: Workflow for Melting Point Determination.

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